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Compound of Interest

Compound Name: InhA-IN-6

Cat. No.: B12365325 Get Quote

DISCLAIMER: As of November 2025, a diligent search of public scientific literature and

databases did not yield specific data for a compound designated "InhA-IN-6." Therefore, this

technical guide provides a comprehensive overview of the mechanism of action for well-

characterized, direct inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein

reductase (InhA). The data, protocols, and mechanisms described herein are based on

exemplar compounds from distinct chemical classes (e.g., 4-hydroxy-2-pyridones and diphenyl

ethers) and serve as a robust framework for understanding any direct-acting InhA inhibitor.

Audience: Researchers, scientists, and drug development professionals.

Introduction: InhA as a Clinically Validated Target
The cell wall of Mycobacterium tuberculosis (Mtb) is a unique and complex structure, rich in

very-long-chain fatty acids called mycolic acids. This mycolic acid layer is essential for the

bacterium's survival, providing a formidable barrier against hydrophilic drugs and protecting it

from the host immune response.[1] The biosynthesis of mycolic acids is orchestrated by two

distinct fatty acid synthase systems: FAS-I, which produces medium-chain fatty acids, and

FAS-II, which elongates these precursors to the full-length meromycolic chains.[2]

A critical and rate-limiting enzyme in the FAS-II pathway is the NADH-dependent enoyl-acyl

carrier protein (ACP) reductase, known as InhA.[3] This enzyme catalyzes the final reduction

step in each fatty acid elongation cycle.[2] The clinical significance of InhA is unequivocally

validated by the action of isoniazid (INH), a cornerstone first-line anti-tubercular drug.[1] INH is

a prodrug that, upon activation by the mycobacterial catalase-peroxidase KatG, forms a
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covalent adduct with NAD+. This INH-NAD adduct is a potent slow-onset inhibitor of InhA,

leading to the cessation of mycolic acid synthesis and subsequent cell lysis.[4]

The rise of INH-resistant Mtb strains, predominantly through mutations in the katG gene that

prevent prodrug activation, has necessitated the development of new therapeutic agents that

bypass this resistance mechanism. Direct inhibitors of InhA, which do not require KatG

activation, represent a highly promising strategy to combat both drug-susceptible and INH-

resistant tuberculosis.[5] This guide details the mechanism, quantitative parameters, and

experimental evaluation of such direct-acting inhibitors.

Core Mechanism of Action: Direct Inhibition of InhA
Direct InhA inhibitors function by binding to the enzyme, typically at or near the active site,

thereby preventing the binding of its natural substrates. Many potent direct inhibitors, such as

the 4-hydroxy-2-pyridone and diphenyl ether classes, are uncompetitive or show preferential

binding to the InhA-NADH binary complex.[6][7]

The binding of the inhibitor to the InhA-NADH complex forms a stable ternary complex. This

complex effectively sequesters the enzyme, blocking access to the enoyl-ACP substrate

binding pocket and halting the fatty acid elongation cycle.[6][8] The consequence is a depletion

of mycolic acids, which compromises the structural integrity of the mycobacterial cell wall,

ultimately leading to bactericidal activity. Some inhibitors, like the diphenyl ether PT70, have

been engineered as slow, tight-binding inhibitors, characterized by a long target residence time,

which is a desirable attribute for sustained in vivo efficacy.[5][7]

Signaling and Metabolic Pathway Diagram
The following diagram illustrates the role of InhA within the FAS-II pathway and its inhibition.
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Mycolic acid biosynthesis (FAS-II) pathway and the point of InhA inhibition.
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Mechanism of Direct Inhibition Diagram
The following diagram details the formation of the inhibitory ternary complex.
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Mechanism of NADH-dependent direct inhibition of InhA.

Quantitative Data Presentation
The efficacy of direct InhA inhibitors is quantified through enzymatic assays, whole-cell activity

measurements, and kinetic characterization. The following tables summarize representative

data for two well-studied direct InhA inhibitors: NITD-916 (a 4-hydroxy-2-pyridone) and PT70 (a

diphenyl ether).

Table 1: Enzymatic Inhibition Data
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Compoun
d

Target
Assay
Type

IC50 (nM) Ki (nM) Ki* (nM) Ref.

NITD-916 InhA
Enzymatic

Inhibition
570 - - [6][9]

PT70 InhA

Slow,

Tight-

Binding

5.3 - 50.3 -
0.022 (22

pM)
[5][10]

Triclosan InhA
Rapid

Reversible
- 200 - [4]

IC50: Half-maximal inhibitory concentration. PT70 value is dependent on enzyme

concentration. Ki: Inhibition constant for rapid reversible inhibitors. Ki: Overall inhibition

constant for slow, tight-binding inhibitors.*

Table 2: Whole-Cell Activity (Minimum Inhibitory Concentration)

Compound Mtb Strain MIC50 (nM)
MIC Range
(µM)

Ref.

NITD-916 H37Rv 50 - [6]

NITD-916 MDR-Mtb Strains - 0.04 - 0.16 [6]

PT70 H37Rv - ~3-10 µM† [4]

MIC: Minimum Inhibitory Concentration required to inhibit 50% or 99% of growth. MDR-Mtb:

Multi-Drug Resistant M. tuberculosis. †: Data for related diphenyl ethers, specific MIC for PT70

not detailed in cited sources.

Table 3: Enzyme-Inhibitor Kinetics
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Compound Target
Residence
Time (t1/2)

Binding
Mechanism

Ref.

PT70 InhA 24 - 40 min

Slow-onset, tight

binding; two-step

induced fit

[4][7]

NITD-916 InhA Not Reported

NADH-

dependent,

blocks substrate

pocket

[6][8]

Experimental Protocols
The characterization of a direct InhA inhibitor involves a series of standardized biochemical and

microbiological assays.

InhA Enzyme Inhibition Assay (Steady-State Kinetics)
Objective: To determine the IC50 of a test compound against purified Mtb InhA enzyme.

Methodology:

Reagents & Buffers:

Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8.[10]

Enzyme: Purified recombinant Mtb InhA (concentration typically 10-100 nM).[10]

Cofactor: β-Nicotinamide adenine dinucleotide, reduced form (NADH), at a saturating

concentration (e.g., 250 µM).[11]

Substrate: trans-2-dodecenoyl-CoA (DD-CoA) or a similar enoyl-CoA derivative (e.g., 25

µM).[10]

Test Compound: Serially diluted in DMSO.

Procedure:
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The assay is performed in a 96-well UV-transparent plate format.

To each well, add assay buffer, NADH, DD-CoA, and the test compound at various

concentrations (final DMSO concentration ≤ 1%).[11]

Initiate the reaction by adding InhA enzyme to all wells.[10]

Immediately monitor the decrease in absorbance at 340 nm (corresponding to the

oxidation of NADH to NAD+) at a constant temperature (e.g., 25°C) using a microplate

reader.

The initial reaction velocity is calculated from the linear portion of the progress curve.

Data Analysis:

The percentage of inhibition is calculated relative to a DMSO-only control.

The IC50 value is determined by fitting the dose-response data to a suitable nonlinear

regression model (e.g., four-parameter logistic equation).[12]

Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of a test compound that inhibits the visible

growth of M. tuberculosis.

Methodology:

Media & Strains:

Culture Medium: Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin,

dextrose, catalase) and 0.05% Tween 80, or solid Middlebrook 7H10/7H11 agar.[13][14]

Bacterial Strain: Mtb H37Rv or clinical isolates. Cultures are grown to mid-log phase and

diluted to a standard inoculum (~5 x 105 CFU/mL for broth).[15]

Procedure (Broth Microdilution):

The assay is performed in a 96-well microplate.
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A 10-point, two-fold serial dilution of the test compound is prepared directly in the plate

using the culture medium.[16]

Each well is inoculated with the standardized Mtb suspension.

Positive (no drug) and negative (no bacteria) controls are included.

The plate is sealed and incubated at 37°C for 5-14 days.

Data Analysis:

Growth can be assessed visually (turbidity), by measuring optical density (OD590), or by

using a growth indicator like Resazurin.[15][16]

The MIC is defined as the lowest drug concentration that inhibits at least 90-99% of the

visible growth compared to the drug-free control.[13]

Mycolic Acid Biosynthesis Inhibition Assay
Objective: To confirm that the compound's whole-cell activity is due to the inhibition of the

mycolic acid pathway.

Methodology:

Reagents & Media:

Mtb culture grown to mid-log phase.

Test compound at concentrations corresponding to its MIC (e.g., 1x, 5x, 10x MIC).

Radiolabeled precursor: [14C]-acetic acid.[17]

Procedure:

Mtb cultures are treated with the test compound or a DMSO control for several hours.

[14C]-acetic acid is added to the cultures, and they are incubated for an additional period

(e.g., 8-24 hours) to allow for incorporation into newly synthesized lipids.
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The bacterial cells are harvested, and total lipids are extracted using a series of organic

solvents (e.g., chloroform/methanol).

Mycolic acids are released from the cell wall by saponification (alkaline hydrolysis). The

resulting mycolic acid methyl esters (MAMEs) are prepared by derivatization.

Data Analysis:

The extracted MAMEs are separated by thin-layer chromatography (TLC).

The TLC plate is exposed to a phosphor screen or X-ray film to visualize the radiolabeled

lipids.

A significant reduction in the [14C]-labeled MAMEs in compound-treated samples

compared to the control indicates direct inhibition of the mycolic acid biosynthesis

pathway.[18]

Experimental Workflow Visualization
The following diagram outlines a typical workflow for the discovery and characterization of a

novel direct InhA inhibitor.
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Workflow for discovery and validation of a direct InhA inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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